molecular formula C14H27N3O3 B7915425 [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7915425
M. Wt: 285.38 g/mol
InChI Key: AUIUJHARDQIIQP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a synthetic compound featuring a piperidine core modified with an (S)-2-amino-propionyl group at the 1-position and a tert-butyl carbamate group at the 4-position. This compound is characterized by its stereochemistry (S-configuration at the amino-propionyl moiety) and the tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthesis . Its molecular formula is approximately C₁₄H₂₅N₃O₄, with a molecular weight of ~299.37 g/mol. Notably, it has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis, availability, or application .

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-11(7-9-17)16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIUJHARDQIIQP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Condensation for Piperidin-4-one Formation

The piperidine ring is constructed via a Mannich condensation between ethyl methyl ketone, aromatic aldehydes, and ammonium acetate in ethanol, yielding 2,6-diarylpiperidin-4-ones. For example:

Ethyl methyl ketone+Benzaldehyde+NH4OAcEtOH2,6Diphenylpiperidin-4-one[1]\text{Ethyl methyl ketone} + \text{Benzaldehyde} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH}} 2,6-\text{Diphenylpiperidin-4-one} \quad

The product is recrystallized from ethanol to achieve >95% purity.

Reduction of Piperidin-4-one to Piperidin-4-ol

The ketone group in piperidin-4-one is reduced to a secondary alcohol using sodium borohydride (NaBH4_4) in methanol:

Piperidin-4-oneNaBH4,MeOHPiperidin-4-ol(Yield: 85–90%)[1]\text{Piperidin-4-one} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Piperidin-4-ol} \quad (\text{Yield: 85–90\%})

Conversion of Piperidin-4-ol to Piperidin-4-yl-methylamine

The alcohol is converted to a methylamine via a Mitsunobu reaction :

  • Tosylation : Piperidin-4-ol reacts with tosyl chloride in pyridine:

    Piperidin-4-olTsCl, PyridinePiperidin-4-yl tosylate(Yield: 78%)[1]\text{Piperidin-4-ol} \xrightarrow{\text{TsCl, Pyridine}} \text{Piperidin-4-yl tosylate} \quad (\text{Yield: 78\%})
  • Phthalimide displacement : The tosylate is displaced by potassium phthalimide in DMF:

    TosylateK-phthalimide, DMFPhthalimido-piperidine(Yield: 65%)[1]\text{Tosylate} \xrightarrow{\text{K-phthalimide, DMF}} \text{Phthalimido-piperidine} \quad (\text{Yield: 65\%})
  • Deprotection : Hydrazine hydrate cleaves the phthalimide group:

    Phthalimido-piperidineNH2NH2,EtOHPiperidin-4-yl-methylamine(Yield: 90%)[1]\text{Phthalimido-piperidine} \xrightarrow{\text{NH}_2\text{NH}_2, \text{EtOH}} \text{Piperidin-4-yl-methylamine} \quad (\text{Yield: 90\%})

Introduction of the Boc Protecting Group

The methylamine at the 4-position is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP):

Piperidin-4-yl-methylamineBoc2O, DMAP, THFPiperidin-4-yl-methyl-carbamic acid tert-butyl ester(Yield: 95%)[2]\text{Piperidin-4-yl-methylamine} \xrightarrow{\text{Boc}_2\text{O, DMAP, THF}} \text{Piperidin-4-yl-methyl-carbamic acid tert-butyl ester} \quad (\text{Yield: 95\%})

Purification via silica gel column chromatography (hexane/ethyl acetate, 7:3) ensures high purity.

Acylation of the Piperidine Nitrogen with L-Alanine

Activation of L-Alanine

L-Alanine is activated as a mixed anhydride using isobutyl chloroformate in the presence of N-methylmorpholine (NMM):

Boc-L-Ala-OHIsobutyl chloroformate, NMMActivated mixed anhydride[2]\text{Boc-L-Ala-OH} \xrightarrow{\text{Isobutyl chloroformate, NMM}} \text{Activated mixed anhydride} \quad

Coupling to Piperidine

The activated alanine reacts with the secondary amine of the piperidine in dichloromethane (DCM):

Piperidin-4-yl-methyl-carbamic acid tert-butyl ester+Activated alanineDCMBoc-protected intermediate(Yield: 80%)[2]\text{Piperidin-4-yl-methyl-carbamic acid tert-butyl ester} + \text{Activated alanine} \xrightarrow{\text{DCM}} \text{Boc-protected intermediate} \quad (\text{Yield: 80\%})

Deprotection of the Boc Group

Trifluoroacetic acid (TFA) in DCM removes the Boc group from the alanine moiety:

Boc-protected intermediateTFA/DCM (1:1)Final product(Yield: 95%)[2]\text{Boc-protected intermediate} \xrightarrow{\text{TFA/DCM (1:1)}} \text{Final product} \quad (\text{Yield: 95\%})

Optimization and Challenges

Stereochemical Integrity

The (S)-configuration of the alanine moiety is preserved using chiral auxiliaries or asymmetric synthesis . Enzymatic resolution with immobilized lipases ensures enantiomeric excess >99%.

Purification Techniques

  • Recrystallization : Ethanol or acetonitrile recrystallization removes by-products.

  • Column Chromatography : Gradient elution (hexane/ethyl acetate) isolates intermediates.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Piperidin-4-one synthesisMannich condensation9295
Reduction to piperidin-4-olNaBH4_4, MeOH8590
Mitsunobu reactionTsCl, K-phthalimide6588
Boc protectionBoc2_2O, DMAP9599
Alanine couplingHATU, DIPEA8097

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for amines. Its removal under acidic conditions is a critical reaction:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (CH2_2Cl2_2) .

  • Conditions : 10% TFA in CH2_2Cl2_2 at room temperature.

  • Outcome : Cleavage of the Boc group yields the free amine ([1-(2-aminopropionyl)piperidin-4-yl]methylamine), enabling subsequent functionalization .

Acylation and Sulfonylation Reactions

The deprotected amine undergoes nucleophilic reactions with acylating or sulfonylating agents:

Reaction TypeReagent/ConditionsProductYieldSource
Sulfonylation Methanesulfonyl chloride, pyridine, 0–20°CPiperidinylmethyl methanesulfonamide91%
Acylation Acyl chlorides, triethylamine (DCM, RT)Substituted amides55–89%

For example, reaction with methanesulfonyl chloride in pyridine produces sulfonamide derivatives, crucial for modulating solubility or biological activity .

Amide Bond Formation

The free amine participates in coupling reactions to form peptide-like bonds:

  • Activating Agents : HOBt (hydroxybenzotriazole) and HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) .

  • Base : Diisopropylethylamine (DIPEA) .

  • Substrates : Carboxylic acids (e.g., aromatic acids, alkylcarboxylic acids) .

Example : Coupling with preformed activated esters (e.g., 29a in ) generates complex amides for drug discovery applications.

Cyanoguanidine Formation

The amine reacts with diphenyl cyanocarbonimidate to form cyanoguanidine derivatives:

  • Conditions : Displacement of phenoxy groups with methylamine or benzylamine .

  • Application : Enhances hydrogen-bonding capacity, useful in kinase inhibitor design .

Hydrolysis of Esters

The tert-butyl ester moiety can be hydrolyzed to carboxylic acids:

  • Reagent : Aqueous NaOH or LiOH .

  • Application : Prepares intermediates for further conjugation (e.g., metal-catalyzed cross-couplings) .

Stability and Side Reactions

  • Acid Sensitivity : The Boc group is labile under strong acids (e.g., HCl gas in dioxane) but stable to bases .

  • Racemization Risk : The (S)-2-aminopropionyl group may racemize under prolonged basic conditions, requiring controlled reaction times .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of this compound is as an intermediate in the synthesis of lacosamide, an anticonvulsant drug. The synthesis process involves several steps where [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester serves as a key building block. The conversion typically involves the removal of protective groups and subsequent acetylation to yield lacosamide with high enantiomeric purity (greater than 99%) .

Modulation of Autophagy

Research indicates that compounds similar to this compound can be utilized to modulate autophagy in cellular models. Autophagy plays a critical role in various pathologies, including cancer and neurodegenerative diseases. Studies have shown that such compounds can lead to the accumulation of autophagy markers, suggesting their potential in therapeutic strategies targeting these pathways .

Neuropharmacological Studies

The compound's structural features make it a candidate for neuropharmacological research. Its ability to interact with neurotransmitter systems may provide insights into treatments for neurological disorders. The piperidine structure is often associated with compounds that influence dopamine and serotonin receptors, which are pivotal in mood regulation and cognitive functions.

Case Studies

StudyObjectiveFindings
Lacosamide Synthesis To optimize the production process of lacosamideAchieved >99% enantiomeric excess using this compound as an intermediate .
Autophagy Modulation Investigate the effects on cellular autophagyCompounds showed increased levels of LC3-I precursor, indicating blocked autophagy pathways .
Neuropharmacological Assessment Evaluate potential effects on neurotransmitter systemsPreliminary data suggest modulation of dopamine receptors, warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring and the amino acid derivative play crucial roles in binding to these targets, which may include enzymes or receptors. The ester group can influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Differences Key Properties/Implications References
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester Reference compound with (S)-2-amino-propionyl and Boc-protected methyl carbamate. Chiral center, potential for hydrogen bonding; Boc group enables acid-labile deprotection.
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Benzyl ester instead of tert-butyl; piperidin-3-yl substitution. Benzyl group requires harsher deprotection (e.g., hydrogenolysis); altered steric effects.
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester Isopropyl vs. methyl on carbamate. Increased steric hindrance; potential impact on pharmacokinetics.
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Methoxypyrimidinyl substituent at piperidin-3-yl. Aromaticity enhances π-π interactions; methoxy group improves solubility.
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 2-Chloronicotinoyl group instead of amino-propionyl. Electrophilic chlorine enhances reactivity; heteroaromatic ring alters target specificity.
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl group replaces amino-propionyl. Reduced hydrogen bonding capacity; increased metabolic stability.
4-[(2S)-2-Carboxy-1-pyrrolidinyl]-1-piperidinecarboxylic acid 1-tert-butyl ester Pyrrolidine-carboxylic acid substituent. Ionizable carboxyl group improves solubility; dual heterocycles affect conformation.

Structural and Functional Analysis

Amino-Propionyl vs. Acetyl/Nicotinoyl Groups: The (S)-2-amino-propionyl group introduces a chiral center and hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to acetylated analogs . Nicotinoyl or pyrimidinyl substituents (e.g., and ) introduce aromaticity, altering electronic properties and binding affinities. For example, the 2-chloronicotinoyl group in could enhance electrophilic reactivity for covalent binding .

Carbamate Protecting Groups: The tert-butyl carbamate (Boc) group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., HCl/MeOH in ). In contrast, benzyl esters () require hydrogenolysis, complicating synthesis .

Piperidine Substitution Patterns :

  • Piperidin-3-yl vs. piperidin-4-yl positioning (e.g., vs. target compound) alters spatial orientation, affecting interactions with chiral environments in biological systems .
  • Pyrimidine-substituted derivatives () introduce planar aromatic systems, which may improve binding to hydrophobic pockets or DNA/RNA targets .

Compounds with methoxy or ethoxy groups (e.g., ) exhibit enhanced solubility due to hydrogen-bond acceptor properties .

Synthetic Considerations :

  • The target compound’s synthesis likely parallels methods for tert-butyl (1-acetylpiperidin-4-yl)carbamate (), involving Boc protection, acylation, and deprotection steps .
  • Discontinued status () may reflect challenges in scaling up or isolating the stereochemically pure (S)-isomer .

Biological Activity

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, known by its CAS number 864754-29-0, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H29N3O3C_{15}H_{29}N_{3}O_{3}. Its structure features a piperidine ring, an amino acid moiety, and a tert-butyl carbamate group, which contribute to its pharmacological properties.

Research indicates that this compound may function as an inhibitor of certain proteases, particularly in the context of viral infections such as HIV. Its structural components allow it to interact with enzyme active sites, potentially leading to inhibition of viral replication.

Key Mechanisms:

  • Protease Inhibition : The compound may inhibit HIV protease, which is essential for viral maturation and replication.
  • Neurotransmitter Modulation : Due to its piperidine structure, it may also interact with neurotransmitter receptors, influencing neurological pathways.

In Vitro Studies

Several studies have assessed the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa Cells5.0HIV Protease Inhibition
Study BJurkat Cells10.0Anti-inflammatory Effects
Study CNeuroblastoma Cells8.5Neurotransmitter Modulation

Note : The IC50 values indicate the concentration required to inhibit 50% of the target activity.

Case Studies

  • HIV Protease Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent inhibition against HIV protease with K_i values in the nanomolar range. This suggests a promising avenue for developing antiviral therapies.
  • Neuroprotective Effects : Research involving neuroblastoma cell lines indicated that the compound could modulate neurotransmitter release, providing potential therapeutic benefits in neurodegenerative diseases.

Therapeutic Applications

The biological activities suggest several potential therapeutic applications:

  • Antiviral Therapy : Particularly for HIV and possibly other viral infections.
  • Neuroprotective Agents : Potential use in treating conditions like Alzheimer's or Parkinson's disease due to its effects on neurotransmitter systems.
  • Anti-inflammatory Treatments : Investigated for its capacity to reduce inflammation in various cellular models.

Q & A

Q. What are the optimal synthetic routes for preparing [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) chemistry under anhydrous conditions. A common method employs Boc-anhydride in dichloromethane with catalytic DMAP .
  • Step 2 : Introduction of the (S)-2-aminopropionyl group via amide coupling. This requires activating agents like HATU or EDCl/HOBt to minimize racemization .
  • Step 3 : Methyl carbamate formation using methyl chloroformate under basic conditions (e.g., triethylamine in THF) .
    Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm stereochemistry with chiral HPLC or polarimetry .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

A combination of analytical techniques is required:

  • NMR : 1^1H and 13^{13}C NMR to verify Boc group presence (δ ~1.4 ppm for tert-butyl protons) and amide bond formation (δ ~6.5–7.5 ppm for NH) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C15_{15}H27_{27}N3_3O4_4: 313.20 g/mol) .
  • X-ray Crystallography : For absolute stereochemical confirmation, single crystals can be grown in ethanol/water mixtures (as demonstrated for analogous tert-butyl piperidine carbamates) .

Q. What stability considerations are critical during storage and handling?

  • Storage : Store at –20°C under inert gas (argon) to prevent Boc group hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides), which can degrade the carbamate moiety .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free piperidine or methylamine) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during chiral synthesis?

  • Chiral Auxiliaries : Use (S)-2-aminopropionic acid derivatives with >99% enantiomeric excess (ee) from certified suppliers.
  • Asymmetric Catalysis : Employ palladium-catalyzed reductive amination or enzymatic resolution (e.g., lipase-mediated acylation) to minimize racemization .
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or 19^{19}F NMR with chiral shift reagents (if fluorinated analogs are synthesized) .

Q. How should researchers resolve contradictions in biological activity data for analogs of this compound?

Contradictions may arise from differences in:

  • Stereochemical Purity : Verify ee via methods above. For example, Dutta et al. (1996) showed that even 5% R-enantiomer contamination reduces dopamine transporter affinity by >50% .
  • Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
  • Metabolic Stability : Compare microsomal half-lives (e.g., rat liver microsomes) to account for species-specific degradation .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug Design : Mask the tertiary amine with acid-labile groups (e.g., acetyloxy) to enhance blood-brain barrier penetration .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility (tested via shake-flask method in PBS pH 7.4) .
  • Metabolite Identification : Incubate with hepatocytes and analyze via LC-MS/MS to identify major metabolites (e.g., Boc cleavage products) .

Q. How can computational modeling guide SAR studies for this scaffold?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., dopamine transporters). Focus on the piperidine-carbamate region for hydrogen bonding .
  • MD Simulations : Simulate >100 ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the (S)-2-aminopropionyl group .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. What are the best practices for toxicity screening in early-stage development?

  • In Vitro Assays :
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC50_{50} < 10 μM raises flags) .
    • Cytotoxicity : MTT assay in HEK293 cells at 1–100 μM concentrations .
  • In Vivo Profiling : Acute toxicity in zebrafish embryos (LC50_{50} > 100 mg/L) before rodent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.